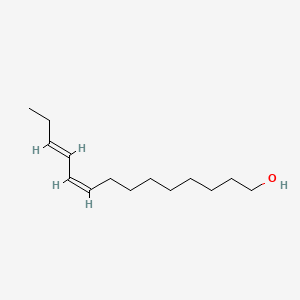

9,11-Tetradecadien-1-ol, (Z,E)-

Description

Contextualization of Semiochemicals in Interspecific and Intraspecific Chemical Communication

Semiochemicals, derived from the Greek word "semeion" meaning "signal," are chemical substances or mixtures that carry information between organisms. wikipedia.orgsyntechresearch.com This chemical dialogue can occur between individuals of the same species (intraspecific communication) or between different species (interspecific communication). wikipedia.orgeolss.net

Intraspecific Communication: This form of communication relies on pheromones , which are substances secreted by an organism that elicit a specific reaction in another individual of the same species. eolss.netphytojournal.com These reactions can range from triggering immediate behavioral changes (releaser pheromones) to inducing long-term physiological responses (primer pheromones). eolss.net Pheromones are crucial for a variety of social behaviors, including mating, aggregation, and sounding alarms. eolss.netresearchgate.net

Interspecific Communication: This involves allelochemicals , which are semiochemicals that mediate interactions between different species. eolss.netresearchgate.net Allelochemicals are further categorized based on which organism benefits from the interaction:

Allomones benefit the emitter, such as a defensive secretion that repels a predator. eolss.netresearchgate.net

Kairomones benefit the receiver, for instance, a chemical cue that helps a predator locate its prey. wikipedia.orgresearchgate.net

Synomones benefit both the emitter and the receiver, such as the floral scents that attract pollinators to a plant. wikipedia.org

The effective use of these chemical signals is fundamental for survival and reproduction in a vast array of organisms, from microorganisms to mammals. eolss.netnih.gov

Significance of Lepidopteran Pheromones in Insect Behavioral Modulation

The order Lepidoptera, which includes moths and butterflies, is a prime example of the profound influence of pheromones on insect behavior. frontiersin.org In most moth species, females release species-specific sex pheromones to attract males for mating, often over long distances. nih.govlu.se This chemical communication is highly specific and potent, ensuring reproductive success. phytojournal.com

The behavioral response of male moths to female pheromones is a well-studied phenomenon. royalsocietypublishing.org Upon detecting the pheromone plume, males will fly upwind, navigating the chemical trail to locate the calling female. royalsocietypublishing.org The biosynthesis of these pheromones in female moths is a regulated process, often controlled by a neuropeptide called pheromone biosynthesis activating neuropeptide (PBAN). nih.gov

The study of lepidopteran pheromones has significant practical applications, particularly in pest management. researchgate.netlu.se Synthetic versions of these pheromones are used in various strategies to control pest populations, including:

Mating Disruption: Large amounts of synthetic pheromone are released into the environment to confuse males and prevent them from locating females, thus disrupting mating. mbimph.comsemanticscholar.org

Lure-and-Kill: This strategy combines a pheromone lure with an insecticide, attracting the pest to a source that will eliminate it. mbimph.com

These pheromone-based approaches are considered environmentally friendly alternatives to traditional insecticides due to their high specificity and low toxicity to non-target organisms. lu.sejustagriculture.in

Overview of Dienol Structures as Key Pheromonal Components

(Z,E)-9,11-Tetradecadien-1-ol belongs to a class of organic compounds known as dienols, which are alcohols containing two carbon-carbon double bonds. The specific arrangement of these double bonds (in this case, at the 9th and 11th carbon positions) and the geometry around them (Z, for zusammen or "together", and E, for entgegen or "opposite") are critical for the molecule's biological activity.

Many lepidopteran pheromones are fatty acid derivatives, often with 10 to 18 carbon atoms and one or more double bonds. phytojournal.com The presence and position of these double bonds, as well as the functional group (e.g., alcohol, aldehyde, or acetate), create a vast diversity of chemical signals, each highly specific to a particular species.

For instance, research on the navel orangeworm (Amyelois transitella) revealed a four-component sex pheromone blend that includes (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, and (11Z,13E)-hexadecadien-1-ol. nih.gov This highlights the common occurrence of dienols and related structures in the pheromone blends of moths. The precise ratio of these components is often crucial for eliciting the full behavioral response in males.

The instability of some dienol pheromones can present challenges in their study and application. illinois.edu However, their potent and specific nature makes them invaluable tools in the field of chemical ecology and for the development of sustainable pest management strategies.

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H26O |

|---|---|

Poids moléculaire |

210.36 g/mol |

Nom IUPAC |

(9Z,11E)-tetradeca-9,11-dien-1-ol |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,15H,2,7-14H2,1H3/b4-3+,6-5- |

Clé InChI |

ZKCFLTTYWFSLDK-ICWBMWKASA-N |

SMILES |

CCC=CC=CCCCCCCCCO |

SMILES isomérique |

CC/C=C/C=C\CCCCCCCCO |

SMILES canonique |

CCC=CC=CCCCCCCCCO |

Origine du produit |

United States |

Natural Occurrence and Isolation of Z,e 9,11 Tetradecadien 1 Ol

Identification from Glandular Extracts of Lepidopteran Species

The primary method for identifying (Z,E)-9,11-Tetradecadien-1-ol in nature involves the analysis of pheromone gland extracts from female moths. While this alcohol is a key chemical structure, it is often its acetate (B1210297) ester derivative, (Z,E)-9,11-tetradecadienyl acetate, that is the most abundant and active component of the pheromone blend. The alcohol serves as the immediate biosynthetic precursor to the acetate.

Research has investigated the presence of (Z,E)-9,11-Tetradecadien-1-ol and its derivatives in several lepidopteran species:

Ephestiodes infimella : For Ephestiodes infimella, a potent attractant for males has been identified as (Z,E)-9,12-tetradecadien-1-ol acetate, which is an isomer of the acetate of the target compound. pherobase.com

Spodoptera frugiperda (Fall Armyworm) : The sex pheromone of Spodoptera frugiperda is a complex mixture of several compounds, primarily C12, C14, and C16 acetates and aldehydes. google.comresearchgate.netpmhe.in While primary alcohols such as (Z)-7-dodecen-1-ol, (Z)-9-tetradecen-1-ol, and (Z)-11-hexadecen-1-ol are considered likely biosynthetic precursors to the acetate esters, they have not been identified as components of the pheromone gland in this species. google.com

Spodoptera littoralis (Egyptian Cotton Leafworm) : The main component of the female sex pheromone of Spodoptera littoralis is (Z,E)-9,11-tetradecadienyl acetate. wikipedia.orgbgu.ac.ilprayoglife.commedchemexpress.com As the direct biosynthetic precursor, (Z,E)-9,11-Tetradecadien-1-ol is an essential intermediate in the formation of this major pheromone component.

Euzophera pyriella : In the case of Euzophera pyriella, a major component of the female sex pheromone has been identified as (Z,E)-9,12-Tetradecadien-1-ol. researchgate.netbioone.orgflvc.org This is an isomer of the compound of focus, differing in the position of one of the double bonds.

The process of isolating and identifying lepidopteran pheromones is a meticulous one, involving several established techniques.

A common and reliable method involves the direct extraction of the pheromone gland. researchgate.net The pheromone glands in female moths are typically located in the intersegmental membrane between the eighth and ninth abdominal segments. bioone.orgacs.org The procedure involves excising the abdominal tip or the gland itself from female moths, usually during their calling period when pheromone production is at its peak. bioone.org The excised tissue is then submerged in a solvent, most commonly hexane, to extract the hydrophobic pheromone components. bioone.orgresearchgate.netacs.org

Another approach is the collection of volatiles emitted by the insects, known as headspace sampling. This technique can provide a more accurate representation of the actual pheromone blend released during courtship, as opposed to the stored quantities within the gland. frontiersin.org

Following extraction or collection, the samples are analyzed using advanced chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying the individual components of the pheromone blend. researchgate.netbioone.org

Pheromone Extraction and Analysis Methods

| Method | Description | Key Advantages |

|---|---|---|

| Gland Extraction | Excision of the pheromone gland followed by solvent extraction (e.g., with hexane). bioone.orgresearchgate.netacs.org | Provides a concentrated sample of the produced pheromones. |

| Headspace Sampling | Collection of volatile compounds released by the insect into the air. frontiersin.org | Reflects the actual emitted pheromone blend. frontiersin.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical technique used to separate and identify the chemical components of a mixture. researchgate.netbioone.org | Allows for precise identification and quantification of pheromone components. |

Co-occurrence with Synergistic and Antagonistic Components in Natural Blends

The behavioral response of male moths is rarely triggered by a single compound. Instead, it is typically a specific blend of chemicals that elicits a full courtship and mating sequence. These blends can include synergistic components that enhance the attractive effect of the primary pheromone, and antagonistic components that can inhibit the response, often as a mechanism for species isolation.

Spodoptera littoralis : The effectiveness of the main pheromone component, (Z,E)-9,11-tetradecadienyl acetate, can be influenced by other compounds. The presence of minor components in the female's natural secretion is thought to be necessary for optimal male response. wikipedia.org Furthermore, volatiles from host plants can act as synergists, increasing the attraction of males to the pheromone. researchgate.net Conversely, certain compounds from the pheromone blend of the related species Spodoptera litura can have an antagonistic effect. nih.gov

Spodoptera frugiperda : In S. frugiperda, the addition of a trace component, (Z,E)-9,12-tetradecadienyl acetate, has been shown to enhance the attractiveness of the primary pheromone blend. researchgate.net On the other hand, compounds such as (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecenol have been demonstrated to act as antagonists to the sex pheromone in wind tunnel assays. nih.gov

Euzophera pyriella : For Euzophera pyriella, field tests with the major pheromone component, (Z,E)-9,12-Tetradecadien-1-ol, were conducted with the addition of (Z)-8-dodecenyl acetate. However, these binary mixtures did not show a significant increase in the number of captured male moths when compared to (Z,E)-9,12-Tetradecadien-1-ol alone. researchgate.netbioone.org

Associated Organisms and Pheromone Components

| Organism | Associated Pheromone Component(s) | Role of Component |

|---|---|---|

| Ephestiodes infimella | (Z,E)-9,12-tetradecadien-1-ol acetate pherobase.com | Attractant pherobase.com |

| Spodoptera frugiperda | (Z,E)-9,12-tetradecadienyl acetate researchgate.net | Synergist researchgate.net |

| (Z)-9-tetradecenol nih.gov | Antagonist nih.gov | |

| Spodoptera littoralis | (Z,E)-9,11-tetradecadienyl acetate wikipedia.orgbgu.ac.il | Main Pheromone Component wikipedia.orgbgu.ac.il |

| Host Plant Volatiles researchgate.net | Synergist researchgate.net | |

| Euzophera pyriella | (Z,E)-9,12-Tetradecadien-1-ol researchgate.netbioone.org | Main Pheromone Component researchgate.netbioone.org |

Biosynthetic Pathways of Z,e 9,11 Tetradecadien 1 Ol

Elucidation of Precursor Molecules and Metabolic Intermediates

The journey from primary metabolism to the final pheromone product involves several key precursor molecules and metabolic intermediates. The ultimate precursor is acetyl-CoA, which is the building block for fatty acid synthesis. frontiersin.orgnih.gov Isotope-labeling studies and analysis of fatty acid profiles in pheromone glands have been instrumental in identifying the subsequent molecules in the pathway.

The generally accepted pathway begins with a common saturated fatty acid, such as palmitic acid (16:Acyl). nih.gov This C16 fatty acid can undergo limited chain-shortening, a process known as β-oxidation, to produce myristic acid (14:Acyl). nih.gov However, the more direct route to the C14 backbone of the final pheromone involves specific modifications before reduction. A crucial intermediate in the biosynthesis of (Z,E)-9,11-tetradecadien-1-ol is (E)-11-tetadecenoic acid . nih.gov This monounsaturated C14 fatty acid serves as the direct substrate for the final desaturation step that creates the conjugated diene system. nih.gov This intermediate is subsequently converted to (Z,E)-9,11-tetradecadienoic acid , which is then reduced to the final alcohol product. nih.gov

Table 1: Key Precursors and Intermediates in (Z,E)-9,11-Tetradecadien-1-ol Biosynthesis

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| Acetyl-CoA | C23H38N7O17P3S | Primary building block for fatty acid synthesis |

| Palmitic acid (16:Acyl) | C16H32O2 | Initial saturated fatty acid precursor |

| (E)-11-Tetradecenoic acid | C14H26O2 | Monounsaturated substrate for the key desaturation step nih.gov |

Enzymatic Transformations Leading to Dienol Formation

The conversion of simple fatty acids into a complex, stereospecific dienol is orchestrated by a suite of specialized enzymes. These enzymes exhibit high substrate specificity and are responsible for introducing the characteristic structural features of the pheromone.

The initial steps of the pathway are governed by the universal enzymes of fatty acid biosynthesis. frontiersin.orgnih.govAcetyl-CoA carboxylase catalyzes the formation of malonyl-CoA from acetyl-CoA. Subsequently, fatty acid synthase (FAS) , a multi-enzyme complex, iteratively condenses malonyl-CoA units to build the saturated fatty acid chain, typically resulting in palmitoyl-CoA (a C16 acyl-CoA). frontiersin.orgnih.gov These foundational enzymes create the necessary pool of saturated fatty acyl-CoAs that are then diverted into the specialized pheromone production line. oup.com

The creation of the conjugated diene system is the most critical part of the biosynthesis, and it relies on highly specific enzymes. oup.com

Desaturases: Fatty acyl-CoA desaturases (FADs) are responsible for introducing double bonds into the hydrocarbon chain. oup.com In the case of (Z,E)-9,11-tetradecadien-1-ol, the biosynthesis involves at least two distinct desaturation steps. The first creates the precursor, (E)-11-tetadecenoic acid. The second, and most defining, step is catalyzed by a Δ9 desaturase . This enzyme specifically acts on the (E)-11-tetadecenoic acid substrate to introduce a new double bond at the C9 position, forming the conjugated (Z,E)-9,11-tetradecadienoic acid. nih.gov The specificity of this enzyme for its monounsaturated C14 substrate is crucial for the formation of the correct diene structure. nih.govresearchgate.net

Reductases: Once the correct dienoic acyl-CoA is formed, a fatty acyl-CoA reductase (FAR) catalyzes the final step. frontiersin.orgnih.govoup.com This enzyme reduces the carboxyl group of (Z,E)-9,11-tetradecadienoyl-CoA to the primary alcohol, (Z,E)-9,11-tetradecadien-1-ol. frontiersin.orgnih.govoup.com The specificity of the FAR for the C14 diene chain ensures that only the correct precursor is converted into the final active pheromone component. frontiersin.org

Table 2: Key Enzymes in (Z,E)-9,11-Tetradecadien-1-ol Biosynthesis

| Enzyme Class | Specific Enzyme/System | Function |

|---|---|---|

| Carboxylase | Acetyl-CoA Carboxylase | Produces malonyl-CoA for chain elongation. frontiersin.orgnih.gov |

| Synthase | Fatty Acid Synthase (FAS) | Synthesizes the initial saturated fatty acid backbone (e.g., palmitoyl-CoA). frontiersin.orgnih.gov |

| Desaturase | Δ11 Desaturase (putative) | Creates the initial E11 double bond. |

| Desaturase | Δ9 Desaturase | Specifically converts (E)-11-tetadecenoic acid to (Z,E)-9,11-tetradecadienoic acid. nih.gov |

Stereochemical Control Mechanisms in De Novo Biosynthesis

The precise geometry of the double bonds (Z at C9, E at C11) is critical for the biological activity of the pheromone. This stereochemistry is not random but is strictly controlled by the enzymes involved in the biosynthetic pathway.

The key to this control lies in the action of the Δ9 desaturase on the (E)-11-tetradecenoic acid substrate. nih.gov Research on the moth Spodoptera littoralis has demonstrated that the formation of the (Z)-9 double bond is a highly stereospecific process. nih.gov During the desaturation reaction, the enzyme catalyzes the removal of the pro-(R) hydrogen atoms from both the C9 and C10 positions of the fatty acid chain. nih.gov This specific syn-elimination of hydrogens from one face of the acyl chain dictates the formation of the cis (or Z) configuration of the resulting double bond. The pre-existing trans (or E) double bond at the C11 position is maintained, thus ensuring the final product has the required (Z,E) geometry. This enzymatic precision highlights a sophisticated mechanism of stereochemical control at the molecular level, ensuring the production of a single, active stereoisomer.

Table of Mentioned Compounds

| Compound Name |

|---|

| (Z,E)-9,11-Tetradecadien-1-ol |

| (Z,E)-9,11-tetradecadienoic acid |

| (E)-11-Tetradecenoic acid |

| (Z,E)-9,12-tetradecadienyl acetate (B1210297) |

| Acetyl-CoA |

| Malonyl-CoA |

| Palmitic acid |

| Palmitoyl-CoA |

| Myristic acid |

Advanced Synthetic Methodologies for Z,e 9,11 Tetradecadien 1 Ol and Its Stereoisomers

Stereoselective and Stereospecific Approaches to Conjugated Dienol Synthesis

The creation of the specific (Z,E)-conjugated diene system in 9,11-tetradecadien-1-ol (B3434006) requires meticulous control over the reaction conditions and choice of reagents. Several powerful synthetic methods have been developed to achieve high stereoselectivity.

Wittig Olefination Strategies for (Z,E)-Diene Construction

The Wittig reaction is a cornerstone in the synthesis of alkenes and has been effectively employed for the construction of the (Z,E)-diene system in the target molecule. nih.govorganic-chemistry.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

One successful strategy involves the reaction of 9-acetoxynonyl-triphenylphosphonium bromide with (E)-2-pentenal. This approach stereoselectively produces (Z,E)-9,11-tetradecadien-1-yl acetate (B1210297) with a selectivity of 85-90%. oup.com The minor (E,E)-isomer byproduct can be removed through the formation of a Diels-Alder adduct with tetracyanoethylene. oup.com Conversely, the reaction of (E)-2-pentenyl-triphenylphosphonium bromide with 9-acetoxynonyl aldehyde results in a mixture of the (Z,E) and (E,E) isomers. oup.com The Stork-Zhao-Wittig olefination is a variation that allows for the synthesis of Z-iodoalkenes, which are valuable intermediates for creating substituted alkenes. orgsyn.org

Table 1: Wittig Olefination Approaches for (Z,E)-9,11-Tetradecadien-1-ol Synthesis

| Reactant 1 | Reactant 2 | Product(s) | Stereoselectivity | Reference |

| 9-Acetoxynonyl-triphenylphosphonium bromide | (E)-2-Pentenal | (Z,E)-9,11-Tetradecadien-1-yl acetate | 85-90% (Z,E) | oup.com |

| (E)-2-Pentenyl-triphenylphosphonium bromide | 9-Acetoxynonyl aldehyde | Mixture of (Z,E) and (E,E) isomers | Not specified | oup.com |

Alkyne Precursor Routes and Controlled Semihydrogenation

Another powerful strategy for constructing the desired diene involves the use of alkyne precursors followed by controlled semihydrogenation. This method offers a high degree of control over the geometry of the resulting double bonds. A key starting material in some syntheses is E-2-penten-4-yn-1-ol. tandfonline.com This compound can undergo lithium amide-induced alkylation and cuprous iodide-catalyzed Grignard coupling reactions to build the carbon skeleton. tandfonline.com The resulting enyne can then be selectively reduced to the conjugated diene. The choice of reduction conditions is critical for achieving the desired stereochemistry.

Palladium-Catalyzed Cross-Coupling Reactions for Diene Formation

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool in organic synthesis, including the formation of conjugated dienes. unibo.itrsc.orgresearchgate.netdntb.gov.ua These reactions, such as the Suzuki and Kumada couplings, allow for the precise formation of carbon-carbon bonds with high chemoselectivity. google.comnih.gov

A notable application is the Kumada cross-coupling reaction. For instance, 7-bromo-(4Z,6E)-heptadienol can be coupled with ethylmagnesium bromide to yield (4Z,6E)-nonadienol. google.com This intermediate can then be converted to the corresponding Grignard reagent and coupled with a protected 5-bromopentyloxy derivative under the catalysis of lithium tetrachlorocuprate to furnish the desired (9Z,11E)-tetradecadienyl skeleton. google.com This method highlights the modularity and efficiency of cross-coupling reactions in constructing complex molecules from simpler fragments.

Separation and Purification Techniques for Isomeric Purity

The synthesis of (Z,E)-9,11-tetradecadien-1-ol often results in a mixture of stereoisomers. Achieving high isomeric purity is essential for its intended applications, necessitating effective separation and purification techniques.

Chromatographic Methods for E/Z Isomer Resolution (e.g., Silver Nitrate (B79036) TLC, HPLC)

Chromatography is the most common and effective method for separating geometric isomers. researchgate.net High-performance liquid chromatography (HPLC) with a reversed-phase column, such as an ODS column, has proven to be highly effective in separating (E) and (Z) isomers of conjugated dienes. researchgate.net Typically, the (Z)-isomer elutes faster than the (E)-isomer from the column. researchgate.net

Thin-layer chromatography (TLC) impregnated with silver nitrate is another valuable technique. The silver ions interact differently with the π-electrons of the double bonds in the (E) and (Z) isomers, allowing for their separation. Column chromatography is also a widely used approach to obtain pure individual isomers. researchgate.net

Table 2: Chromatographic Separation of Conjugated Diene Isomers

| Chromatographic Method | Stationary Phase | Elution Order | Reference |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (ODS) | (Z)-isomer elutes before (E)-isomer | researchgate.net |

| Gas Chromatography (GC) | Polar capillary column (DB-23) | (E)-isomers elute slightly faster than (Z)-isomers, but with poor separation | researchgate.net |

Chemical Derivatization to Analogous Pheromone Components (e.g., Acetates)

(Z,E)-9,11-Tetradecadien-1-ol can be readily converted to its corresponding acetate, (Z,E)-9,11-tetradecadien-1-yl acetate, which is also a major pheromone component for several insect species. tandfonline.comnih.gov This derivatization is typically achieved through a straightforward acetylation reaction.

The alcohol is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. google.com For example, 2-(9Z,11E-tetradecadienyloxy)-tetrahydropyran can be reacted with acetyl chloride to yield the target acetate. google.com This final step is crucial as many pheromone systems utilize the acetate form for communication. The synthesis of all four possible stereoisomers of 9,11-tetradecadienyl acetate has been achieved, highlighting the versatility of these synthetic and derivatization methods. pherobase.com

Neurophysiological and Behavioral Responses Elicited by Z,e 9,11 Tetradecadien 1 Ol

Olfactory Receptor Neuron Activation and Signal Transduction

The detection of (Z,E)-9,11-tetradecadien-1-ol begins at the peripheral olfactory system of the insect, specifically the antennae. Specialized olfactory receptor neurons (ORNs) housed within the antennal sensilla are tuned to recognize this specific molecule, initiating a cascade of events that translate the chemical signal into a neuronal impulse.

Electroantennogram (EAG) Bioassays for Antennal Sensitivity

For instance, in a study on the pear pest Euzophera pyriella, extracts from the female sex pheromone gland containing (Z,E)-9,12-tetradecadien-1-ol elicited strong responses in the antennae of male moths. researchgate.net This compound was found to be the most active component in both EAG and field attraction studies. researchgate.net Similarly, electrophysiological assays using gas chromatography coupled with an electroantennographic detector (GC-EAD) have demonstrated that yeast-produced (Z,E)-9,12-tetradecadienyl acetate (B1210297), a related compound, elicits distinct antennal responses in male Plodia interpunctella and Spodoptera exigua. nih.govnih.gov These EAG responses provide clear evidence of the high sensitivity and specificity of the male moth's antennal receptors to this class of compounds.

Table 1: Representative EAG Responses to Tetradecadienyl Compounds in Select Moth Species

| Insect Species | Compound | EAG Response | Reference |

| Euzophera pyriella | (Z,E)-9,12-Tetradecadien-1-ol | Most active component | researchgate.net |

| Plodia interpunctella | (Z,E)-9,12-Tetradecadienyl acetate | Strong response | nih.gov |

| Spodoptera exigua | (Z,E)-9,12-Tetradecadienyl acetate | Strong response | nih.gov |

Analysis of Olfactory Receptor Specificity to Configurational Isomers

The specificity of olfactory receptors extends beyond the basic chemical structure to the precise spatial arrangement of the molecule, known as configurational isomers. The (Z,E) designation in (Z,E)-9,11-tetradecadien-1-ol refers to the geometry around the double bonds at positions 9 and 11. Insect olfactory receptors exhibit remarkable selectivity for specific isomers, which is crucial for species recognition and reproductive isolation.

While direct studies on the receptor specificity for all isomers of 9,11-tetradecadien-1-ol (B3434006) are not extensively detailed in the provided search results, the high degree of specificity is a well-established principle in pheromone perception. For many moth species, even slight changes in the isomeric configuration of a pheromone component can drastically reduce or eliminate the behavioral response. This specificity ensures that males are attracted only to females of their own species, preventing unproductive mating attempts.

Behavioral Modulations in Target Insect Species

The activation of olfactory receptors by (Z,E)-9,11-tetradecadien-1-ol triggers a cascade of behavioral responses in receptive insects, primarily centered around reproduction.

Male Moth Attraction and Mate-Finding Behaviors

The most prominent behavioral response elicited by (Z,E)-9,11-tetradecadien-1-ol and its acetate form is the attraction of male moths, initiating a sequence of mate-finding behaviors. nih.gov Upon detecting the pheromone plume released by a female, males will exhibit a characteristic upwind flight pattern, navigating the concentration gradient to locate the source.

Field attraction studies with Euzophera pyriella demonstrated that (Z,E)-9,12-tetradecadien-1-ol was a powerful attractant for male moths. researchgate.net This compound, identified from female pheromone gland extracts, proved to be the key component in luring males, highlighting its essential role in long-range attraction. researchgate.net

Disruption of Mating Communication via Pheromone Mimicry

The potent attractive properties of (Z,E)-9,11-tetradecadien-1-ol and related compounds have been harnessed for pest management through a strategy known as mating disruption. epa.gov This technique involves permeating the atmosphere with a synthetic version of the pheromone. The high concentration of the synthetic pheromone confuses male moths, making it difficult for them to locate calling females. epa.gov This disruption of chemical communication leads to a reduction in mating success and, consequently, a decline in the pest population. researchgate.net

For example, (Z,E)-9,12-tetradecadienyl acetate is a major sex pheromone component for many stored-product moths and is used globally for mating disruption. nih.govnih.gov The synthetic pheromone acts as a mimic, effectively camouflaging the natural pheromone plumes of females and preventing males from successfully navigating to them. epa.gov

The Role of Pheromone Blend Ratios in Eliciting Specific Responses

In many insect species, the sex pheromone is not a single compound but a precise blend of several components. The ratio of these components is often critical in eliciting a specific and complete behavioral response. While (Z,E)-9,11-tetradecadien-1-ol may be a major component, its activity can be influenced by the presence and proportion of other related compounds.

In the case of Euzophera pyriella, while (Z,E)-9,12-tetradecadien-1-ol alone was a strong attractant, it was identified along with (Z)-8-dodecenyl acetate in the female pheromone gland. researchgate.net Field tests with binary mixtures of these two compounds in different ratios were active; however, the number of males trapped did not significantly differ from traps baited with (Z,E)-9,12-tetradecadien-1-ol alone. researchgate.net This suggests that for this particular species, (Z,E)-9,12-tetradecadien-1-ol is the primary and sufficient attractant for males.

Conversely, in some species, an incorrect blend ratio can lead to a reduced or even inhibited response. This specificity in blend recognition is a key mechanism for reproductive isolation between closely related species that may share some pheromone components.

Synergistic and Antagonistic Effects with Co-occurring Pheromone Components

(Z,E)-9,11-tetradecadienyl acetate (Z9,E11-14:OAc), the acetate ester of (Z,E)-9,11-tetradecadien-1-ol, is a crucial sex pheromone component for several moth species, including the tobacco cutworm, Spodoptera litura. nih.gov The behavioral efficacy of this compound is not absolute but is significantly modulated by the presence of other pheromonal components, leading to either enhanced attraction (synergism) or reduced attraction (antagonism). This is particularly important for reproductive isolation between closely related and sympatric species, such as S. litura and the beet armyworm, Spodoptera exigua. nih.gov

Both species utilize (Z,E)-9,12-tetradecadienyl acetate (Z9,E12-14:OAc) as a common pheromone component. However, S. litura uses Z9,E11-14:OAc as its species-specific identifier, while S. exigua employs (Z)-9-tetradecen-1-ol (Z9-14:OH) and (Z)-11-hexadecenyl acetate (Z11-16:OAc) as its specific components. nih.gov

Research on S. litura has demonstrated a clear synergistic effect where the highest attraction of males was achieved with a blend of Z9,E11-14:OAc and Z9,E12-14:OAc in a 9:1 ratio. nih.gov Conversely, the addition of the S. litura-specific component, Z9,E11-14:OAc, to the pheromone blend of S. exigua has an antagonistic effect. Field trapping experiments showed that while low proportions of Z9,E11-14:OAc had minimal impact, a significant increase in its ratio within the S. exigua pheromone blend led to a marked decrease in the number of captured S. exigua males. nih.gov This demonstrates that the same compound can act as a critical attractant for one species and an inhibitor for another, a mechanism that helps maintain reproductive barriers in the wild. nih.gov

Neurophysiologically, male antennae of both species can detect the specific components of the other. Electroantennogram (EAG) recordings revealed that S. exigua male antennae respond to Z9,E11-14:OAc, and S. litura antennae respond to the specific components of S. exigua. nih.gov This mutual recognition at the neurophysiological level underlies the subsequent behavioral isolation. nih.gov

Table 1: Effect of Adding S. litura Specific Pheromone Component (Z9,E11-14:OAc) on Male S. exigua Moth Capture Data based on field trapping tests examining the behavioral response of S. exigua males to their primary pheromone blend with increasing ratios of the S. litura component.

| Pheromone Blend Composition (S. exigua blend + Z9,E11-14:OAc) | Ratio of Z9,E11-14:OAc | Mean Number of Captured Males (±SE) |

| Z9,E12-14:OAc + Z9-14:OH + Z11-16:OAc | 0 | 126.8 ± 10.5 a |

| Z9,E12-14:OAc + Z9-14:OH + Z11-16:OAc + Z9,E11-14:OAc | 0.1 | 119.5 ± 11.2 a |

| Z9,E12-14:OAc + Z9-14:OH + Z11-16:OAc + Z9,E11-14:OAc | 0.2 | 101.3 ± 9.8 ab |

| Z9,E12-14:OAc + Z9-14:OH + Z11-16:OAc + Z9,E11-14:OAc | 0.5 | 65.5 ± 7.5 b |

| Control (Unbaited) | N/A | 0.0 ± 0.0 c |

| Values followed by a different letter are significantly different (P < 0.01). Data adapted from a study on Spodoptera species. nih.gov |

Impact of Minor Components on Behavioral Specificity and Efficacy

The behavioral response to a pheromone is rarely triggered by a single compound. More often, a specific blend of major and minor components is required to elicit the full sequence of mating behaviors. While (Z,E)-9,11-tetradecadienyl acetate is a major attractant for species like the Egyptian cotton leafworm, Spodoptera littoralis, its efficacy can be suboptimal without the presence of other minor, yet crucial, volatile compounds produced by the female. wikipedia.org

The specificity of a pheromone blend is therefore determined not just by the major components, but by the precise ratio of all compounds present, including those in trace amounts. These minor components can serve several functions:

Enhancing Signal Specificity: They can act as a final "key" in the "lock-and-key" mechanism of pheromone recognition, ensuring that only males of the correct species are fully stimulated to mate.

Stabilizing the Signal: Certain components might act to modify the volatility of the major components, ensuring the pheromone plume maintains its integrity over distance and time.

Overcoming Antagonism: In some cases, minor components might counteract the inhibitory effects of compounds from other species that might be present in the environment.

The inhibitory effect of species-specific components, as seen between S. litura and S. exigua, further highlights the critical role of the complete pheromone profile. The presence of Z9,E11-14:OAc inhibits S. exigua attraction, while the specific components of S. exigua inhibit the attraction of S. litura. nih.gov This mutual inhibition, driven by what could be considered "minor" components from the perspective of the non-target species, is fundamental to maintaining behavioral specificity and reproductive isolation. nih.gov

Ecological Implications and Application in Integrated Pest Management Ipm

Utilization in Pest Monitoring and Population Assessment Programs

Pheromone-baited traps are a cornerstone of modern IPM, providing essential data for timely and effective pest management decisions. The use of (Z,E)-9,11-Tetradecadien-1-ol in these traps allows for precise monitoring of target pest populations, helping to determine their presence, abundance, and seasonal activity.

Design and Efficacy of Pheromone-Baited Trapping Systems

The efficacy of pest monitoring programs utilizing (Z,E)-9,11-Tetradecadien-1-ol is highly dependent on the design of the trapping system. Various trap types, such as delta and funnel traps, are commonly employed, with their effectiveness varying depending on the target species and environmental conditions. mdpi.com The lure, a dispenser releasing the synthetic pheromone, is a critical component. The release rate and the purity of the (Z,E)-9,11-Tetradecadien-1-ol in the lure are crucial for optimal attraction of male moths.

Research has shown that the material of the dispenser, such as rubber septa or hollow fibers, can influence the pheromone release rate and, consequently, the trap's capture efficiency. wsu.edunih.gov The placement of traps within the crop canopy and their density per unit area are also key factors that are optimized to maximize capture rates and provide an accurate representation of the pest population. For instance, in monitoring male flight activity of some vegetable pests, delta traps are often placed 1.7 meters above the ground at a rate of two traps per hectare. purdue.edu

The efficacy of these trapping systems is often evaluated by comparing the number of captured moths with other population sampling methods or with subsequent larval infestations. Field studies have demonstrated a strong correlation between the number of male moths captured in traps baited with synthetic pheromones and the density of egg masses in the field, validating their use as a predictive tool. purdue.edu

Table 1: Comparison of Pheromone Trap Designs for Monitoring Lepidopteran Pests

| Trap Type | Lure Type | Target Pest(s) | Key Findings | Reference |

| Delta Trap | Rubber Septa | Spodoptera littoralis | Effective for monitoring male flight activity. | purdue.edu |

| Funnel Trap | Various | Helicoverpa armigera | Trap color can significantly influence capture rates. | mdpi.com |

| Sticky Traps | Rubber Septa | Heliothis subflexa | Optimal capture rates are dependent on a narrow range of alcohol release relative to the total pheromone blend. | nih.gov |

| Locally-made device | Commercial lures | Spodoptera frugiperda | Can provide significant cost reductions for monitoring if proven effective. | usda.gov |

Monitoring Population Dynamics and Geographic Distribution of Pests

Pheromone-baited traps containing (Z,E)-9,11-Tetradecadien-1-ol are instrumental in tracking the population dynamics of various pest species over time. Continuous monitoring allows for the determination of seasonal flight patterns, the identification of population peaks, and the prediction of periods of high oviposition risk. areeo.ac.irumn.edu This information is vital for timing control measures, such as the application of insecticides or the release of biological control agents, to coincide with the most vulnerable life stages of the pest.

Furthermore, networks of pheromone traps deployed over large geographical areas can be used to track the spread and migration of invasive pest species. entomol.orgresearchgate.net The extensive distribution of S. exigua, for example, has been mapped across continents using various monitoring methods, including pheromone traps, providing valuable insights into its migratory capacity and potential for range expansion. entomol.orgresearchgate.netcabidigitallibrary.org

Mating Disruption as a Non-Toxic Pest Control Strategy

Mating disruption is a powerful, non-toxic pest control method that utilizes synthetic pheromones, including (Z,E)-9,11-Tetradecadien-1-ol, to interfere with the reproductive cycle of target insects. By permeating the atmosphere with the pheromone, the ability of male moths to locate and mate with females is significantly reduced, leading to a decline in the pest population in subsequent generations. suterra.com

Mechanisms of Mating Disruption (e.g., Confusion, Masking, Habituation)

The precise mechanisms by which mating disruption operates are multifaceted and can include several modes of action that may work in concert:

Confusion: The high concentration of synthetic pheromone released from numerous point sources creates a multitude of false trails, making it difficult for male moths to follow the natural pheromone plume of a calling female. wsu.edu They may waste time and energy following these false trails, ultimately failing to locate a mate. wsu.edu

Masking: The background concentration of the synthetic pheromone can be so high that it effectively masks the natural, lower-concentration pheromone plumes released by females. This prevents males from detecting the signals from potential mates.

Field Efficacy Studies in Agricultural and Forestry Settings

Numerous field studies have demonstrated the efficacy of mating disruption using (Z,E)-9,11-Tetradecadien-1-ol and its acetate (B1210297) form for controlling key agricultural pests. In cotton fields, the application of pheromone dispensers has been shown to effectively disrupt the sexual communication and mating of the beet armyworm, Spodoptera exigua. nih.gov One study found that mating was almost completely disrupted for at least 10 weeks with a specific pheromone blend. nih.gov

The success of mating disruption programs is often measured by the reduction in male moth captures in monitoring traps within the treated area (trap shutdown) and, more importantly, by the reduction in crop damage. For instance, in large-scale trials for the fall armyworm, Spodoptera frugiperda, in cotton, pheromone treatment resulted in a median trapping reduction of 82% and a 27% reduction in damage to reproductive structures compared to untreated areas. nih.gov Similarly, mating disruption trials for the cotton bollworm, Helicoverpa armigera, in Greek cotton fields showed a trap capture suppression of 99-100% and a notable reduction in damage to cotton buds, squares, and bolls over three consecutive years. mdpi.com

The effectiveness of mating disruption can be influenced by factors such as the initial pest population density, the size and isolation of the treated area, and the type and density of pheromone dispensers used. wsu.edu

Table 2: Field Efficacy of Mating Disruption for Spodoptera Species in Cotton

| Target Pest | Pheromone Formulation | Location | Key Efficacy Metrics | Reference |

| Spodoptera exigua | Shin-Etsu Yoto-con-S 'rope' dispensers | Cotton fields | Almost complete mating disruption for at least 10 weeks. | nih.gov |

| Spodoptera frugiperda | Microencapsulated sprayable pheromone | Brazilian cotton fields | 82% median reduction in trap captures; 27% median reduction in damage to reproductive structures. | nih.gov |

| Helicoverpa armigera | Yeast-derived pheromones in a biodegradable matrix | Greek cotton fields | 99-100% suppression of male captures; lower damage to cotton bolls compared to control. | mdpi.com |

| Pink Bollworm | Pheromone-impregnated ropes | Indian cotton fields | 90% disruption in mating; increased yield and improved lint quality. | downtoearth.org.in |

Species Specificity and Non-Target Organism Considerations in Applied Ecology

An important aspect of using semiochemicals like (Z,E)-9,11-Tetradecadien-1-ol in pest management is their degree of species specificity. While many insect sex pheromones are highly specific, attracting only males of the same species, some components are shared among different species. For example, (Z,E)-9,12-tetradecadien-1-yl acetate (a related compound) is a pheromone component for multiple pyralid moth species, including the Indian meal moth and the almond moth. nih.gov However, the specific blend and ratio of pheromone components often play a crucial role in reproductive isolation between species. In some cases, a compound that is a primary attractant for one species can act as an inhibitor for a closely related species, as is the case with (Z,E)-9,12-tetradecadien-1-ol released by the female Indian meal moth, which inhibits the response of male almond moths. sci-hub.st

The high specificity of many pheromones is a significant advantage over broad-spectrum insecticides as it minimizes the impact on non-target organisms, including beneficial insects such as predators and pollinators. The U.S. Environmental Protection Agency (EPA) has recognized the low toxicity and high specificity of straight-chain lepidopteran pheromones, often granting waivers for extensive non-target organism testing. epa.gov The rationale is that these compounds are released in very small amounts into the environment and act on a select group of insects, posing minimal risk to mammals, birds, and aquatic organisms. epa.gov This favorable environmental profile makes pheromone-based pest management strategies, including those utilizing (Z,E)-9,11-Tetradecadien-1-ol, a valuable and sustainable component of integrated pest management programs.

Avoiding Cross-Attraction and Minimizing Ecological Impact

The specificity of a pheromone is critical to prevent the disruption of the chemical communication of non-target species, which could have cascading effects on local biodiversity. The sex pheromone of the cotton leafworm, Spodoptera littoralis, is primarily composed of the acetate form of (Z,E)-9,11-tetradecadien-1-ol, namely (Z,E)-9,11-tetradecadienyl acetate. sbmicrobiologia.org.brcambridge.orgnih.gov Research into the pheromone receptors of S. littoralis and related species has provided insights into the specificity of this chemical signal.

Studies have shown that while the major component of the S. littoralis pheromone blend is (Z,E)-9,11-tetradecadienyl acetate, this compound is absent or present in only trace amounts in other Spodoptera species. sbmicrobiologia.org.brnih.gov This suggests a degree of species-specificity. However, sympatric species, such as Spodoptera exigua, which live in the same geographical area, have been shown to detect (Z,E)-9,11-tetradecadienyl acetate. This detection does not lead to cross-attraction for mating but rather appears to contribute to reproductive isolation by reducing trap catches when present. sbmicrobiologia.org.br

Field studies have demonstrated that the specific pheromone components of S. exigua can inhibit the attraction of S. littoralis males to their own pheromone, and vice-versa. This mutual recognition of specific pheromone components likely reinforces behavioral isolation between the two species.

Table 1: Electroantennogram (EAG) Responses of Male Spodoptera litura and Spodoptera exigua to Sympatric Pheromone Components

| Pheromone Component | Spodoptera litura EAG Response (mV) | Spodoptera exigua EAG Response (mV) |

| (Z,E)-9,11-Tetradecadienyl acetate | High | Moderate |

| (Z,E)-9,12-Tetradecadienyl acetate | Moderate | High |

| (Z)-9-Tetradecen-1-ol | Low | High |

| (Z)-11-Hexadecenyl acetate | Low | High |

Note: This table is illustrative and based on findings of mutual recognition between sympatric Spodoptera species. Actual millivolt responses can vary based on experimental conditions.

While these findings suggest a high degree of specificity among closely related moths, comprehensive data on the effects of (Z,E)-9,11-Tetradecadien-1-ol on a broader range of non-target insects, including beneficial predators and parasitoids, is limited. The United States Environmental Protection Agency (EPA) often waives extensive non-target organism testing for straight-chained lepidopteran pheromones, citing their low toxicity and the small quantities released into the environment. epa.gov However, some studies on other pheromone lures have reported the capture of non-target insects, indicating that the potential for unintended effects should not be entirely dismissed.

Environmental Fate and Persistence in Agricultural Ecosystems

The environmental persistence of pheromones used in IPM is a key factor in their ecological risk assessment. Ideally, these compounds should remain active long enough to be effective against the target pest but then degrade into non-toxic substances to avoid long-term environmental contamination.

(Z,E)-9,11-Tetradecadien-1-ol, being a long-chain unsaturated alcohol, is susceptible to degradation through both abiotic and biotic processes. The conjugated diene system in its structure is particularly sensitive to heat, light, and oxidation. researchgate.net The presence of ultraviolet (UV) radiation from sunlight can lead to photoisomerization and decomposition of the pheromone. To counteract this, formulations used in field applications often include UV absorbers and antioxidants to prolong their efficacy. researchgate.net

In the soil and aquatic environments, the degradation of (Z,E)-9,11-Tetradecadien-1-ol is expected to be primarily driven by microbial activity. Long-chain alcohols and hydrocarbons can be metabolized by a variety of soil microorganisms, such as bacteria from the genera Pseudomonas and Bacillus. The typical aerobic degradation pathway for a long-chain alcohol involves a series of oxidation steps.

Table 2: Generalized Aerobic Microbial Degradation Pathway of a Long-Chain Alcohol in Soil

| Step | Reactant | Enzyme(s) | Product |

| 1 | Long-Chain Alcohol | Alcohol Dehydrogenase | Aldehyde |

| 2 | Aldehyde | Aldehyde Dehydrogenase | Carboxylic Acid |

| 3 | Carboxylic Acid | Acyl-CoA Synthetase | Fatty Acyl-CoA |

| 4 | Fatty Acyl-CoA | β-oxidation pathway | Acetyl-CoA |

This table represents a generalized pathway for the microbial degradation of long-chain alcohols. The specific enzymes and intermediate products for (Z,E)-9,11-Tetradecadien-1-ol may vary.

The persistence of a pesticide is often described by its half-life (t½), the time it takes for 50% of the initial amount to degrade. Pesticides are often categorized as having low (less than 16 days), moderate (16 to 59 days), or high (over 60 days) persistence. orst.edu While a specific half-life for (Z,E)-9,11-Tetradecadien-1-ol is not documented, its chemical structure suggests it would likely fall into the low to moderate persistence category under typical environmental conditions.

Advanced Analytical Characterization of 9,11 Tetradecadien 1 Ol and Its Analogs

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating the target compound from complex mixtures and for its quantification. The choice of technique is dictated by the complexity of the sample matrix and the required level of sensitivity and resolution.

High-Resolution Gas Chromatography (HRGC) coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the separation and quantification of volatile organic compounds like long-chain alcohols. nih.gov The FID detector offers high sensitivity and a wide linear range, making it suitable for analyzing pheromone components. nih.gov The separation is achieved on a capillary column, where compounds are partitioned between a mobile gas phase and a stationary liquid phase based on their boiling points and polarity. nih.gov

A critical parameter for compound identification in GC is the Retention Index (RI). The RI normalizes the retention time of a compound to those of adjacent n-alkane standards, making the value more transferable between different instruments and analytical conditions. researchgate.net The RI value is heavily dependent on the compound's structure and the type of stationary phase used in the column. researchgate.net While specific experimental RI values for (9Z,11E)-tetradeca-9,11-dien-1-ol are not broadly published, typical values for related long-chain alcohols on different standard stationary phases illustrate the principle. Non-polar columns (like DB-1 or DB-5) separate primarily by boiling point, while polar columns (like DB-Wax) provide different selectivity based on interactions with polar functional groups. researchgate.netnist.gov

Table 1: Representative Kovats Retention Indices (RI) for a Related C14 Alcohol on Different GC Stationary Phases This table illustrates typical retention behavior; specific values for 9,11-Tetradecadien-1-ol (B3434006), (Z,E)- may vary.

| Compound | Stationary Phase Type | Stationary Phase Example | Typical RI Value | Reference |

|---|---|---|---|---|

| 1-Tetradecanol | Polar | Polyethylene Glycol | ~2165 | nist.gov |

| 1-Tetradecanol | Non-polar | Polydimethylsiloxane | ~1655 | nist.gov |

For exceptionally complex samples, such as insect gland extracts, conventional one-dimensional GC may not provide sufficient resolution to separate all components. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by using two columns with different stationary phase chemistries connected via a modulator. nih.gov The modulator traps fractions from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. nih.gov This results in a structured two-dimensional chromatogram with vastly increased peak capacity, allowing for the detection of trace compounds that would otherwise be co-eluted or hidden under larger peaks in a 1D separation. nih.govnih.gov

A key research finding demonstrated the power of this technique in pheromone identification. In an analysis of a persimmon bark borer moth's pheromone gland, conventional GC with electroantennographic detection (GC-EAD) showed a biological response in a region where GC-FID showed no detectable peaks. nih.gov Subsequent analysis with GCxGC coupled to a Time-of-Flight Mass Spectrometer (GCxGC/TOFMS) successfully resolved and identified several compounds in this region, including (Z9,E12)-tetradeca-9,12-dien-1-ol, a related pheromone component. nih.gov This highlights the capability of GCxGC to facilitate the analysis of complex biological matrices at the sub-nanogram level, making it an invaluable tool for modern semiochemical research. nih.gov

Spectroscopic Methodologies for Structural and Stereochemical Confirmation

Following chromatographic separation, spectroscopic techniques are employed to provide unambiguous structural elucidation, including the precise configuration of double bonds, which is critical for biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For unsaturated compounds like 9,11-Tetradecadien-1-ol, NMR is crucial for confirming the geometry of the double bonds.

The configuration of the C9 (Z) and C11 (E) double bonds can be determined from the coupling constants (J-values) of the olefinic protons in the ¹H NMR spectrum.

A large coupling constant (typically 10-12 Hz) between the protons on the C9 and C10 positions is characteristic of a cis (Z) configuration.

A larger coupling constant (typically >14-15 Hz) between the protons on the C11 and C12 positions is definitive for a trans (E) configuration. researchgate.net

The Nuclear Overhauser Effect (NOE) provides further confirmation of stereochemistry. An NOE experiment reveals the spatial proximity of protons. For a Z-configured double bond, irradiation of one olefinic proton will show an NOE enhancement to the other proton on the same double bond. For an E-configured double bond, this through-space correlation is much weaker or absent. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to assemble the complete carbon skeleton and assign all proton and carbon signals. In cases of severe signal overlap, chiral shift reagents can be employed to disperse the resonances. scispace.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants for 9,11-Tetradecadien-1-ol, (Z,E)- Data are estimated based on known values for similar long-chain unsaturated alcohols.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key ¹H-¹H Coupling Constants (Hz) |

|---|---|---|---|

| 1 | ~3.64 (t) | ~62.9 | J(H1,H2) ≈ 6.7 |

| 2-8 | ~1.2-1.6 (m) | ~25-33 | - |

| 9 | ~5.6 (dt) | ~125 | J(H9,H10) ≈ 10.8 (Z-config) |

| 10 | ~6.0 (t) | ~130 | J(H10,H11) ≈ 11.0 |

| 11 | ~6.5 (dd) | ~135 | J(H11,H12) ≈ 15.0 (E-config) |

| 12 | ~5.8 (dq) | ~129 | J(H12,H13) ≈ 6.8 |

| 13 | ~2.1 (quint) | ~25.5 | J(H13,H14) ≈ 7.5 |

| 14 | ~1.0 (t) | ~13.5 | - |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub The spectrum reveals absorptions at specific frequencies corresponding to the vibrational modes of chemical bonds. pressbooks.pub For 9,11-Tetradecadien-1-ol, key diagnostic absorptions confirm its primary alcohol and diene functionalities.

Crucially, IR spectroscopy can help distinguish between cis and trans isomers. The out-of-plane C-H bending vibration for a trans (E) double bond gives rise to a strong, characteristic absorption band around 960-970 cm⁻¹. msu.edu In contrast, the corresponding band for a cis (Z) double bond is typically weaker and occurs at a different frequency (around 700 cm⁻¹), or may be absent. The presence of a strong band near 965 cm⁻¹ would be a key indicator of the E-configured double bond at the C11 position. Conjugation of the double bonds can shift the C=C stretching frequency to a lower wavenumber (approx. 1600-1650 cm⁻¹). masterorganicchemistry.comamazonaws.com

Table 3: Characteristic Infrared Absorption Frequencies for 9,11-Tetradecadien-1-ol, (Z,E)-

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Primary Alcohol | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Alkyl (sp³) | 2850 - 2960 | Strong |

| C-H Stretch | Alkene (sp²) | 3010 - 3040 | Medium |

| C=C Stretch | Conjugated Diene | 1600 - 1650 | Medium, Variable |

| C-H Out-of-Plane Bend | trans (E) Alkene | 960 - 970 | Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1075 | Strong |

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and a fragmentation pattern that serves as a molecular fingerprint. Using a soft ionization technique, the molecular formula of (9Z,11E)-tetradeca-9,11-dien-1-ol can be confirmed as C₁₄H₂₆O, with a monoisotopic mass of 210.198 Da. ebi.ac.uk

Under hard ionization, such as Electron Ionization (EI), the molecule fragments in a reproducible manner. acdlabs.com The analysis of this pattern allows for structural confirmation. For a long-chain unsaturated alcohol, characteristic fragmentation pathways include:

Loss of water: A peak corresponding to the loss of H₂O from the molecular ion ([M-18]⁺) is very common for alcohols.

Alpha-cleavage: Cleavage of the C1-C2 bond is generally not favored.

Cleavage along the alkyl chain: A series of fragment ions separated by 14 Da (CH₂) corresponding to cleavages along the hydrocarbon chain.

McLafferty Rearrangement: While more common in carbonyl compounds, rearrangement reactions can occur.

The mass spectrum of the closely related isomer, (E)-11,13-Tetradecadien-1-ol, provides insight into the expected fragmentation. nist.govnist.gov The molecular ion (m/z 210) is observed, and significant fragments arise from cleavage at the allylic positions and along the alkyl chain.

Table 4: Principal Mass Spectral Fragments for the Analogous Isomer E-11,13-Tetradecadien-1-ol This data, from a closely related isomer, is representative of the fragmentation expected for C14 dienols.

| m/z (mass/charge ratio) | Proposed Fragment Identity |

|---|---|

| 210 | [M]⁺ (Molecular Ion) |

| 192 | [M-H₂O]⁺ |

| 67 | [C₅H₇]⁺ (Cyclopentenyl cation, common diene fragment) |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Chiral Analysis for Enantiomeric Purity Determination (if applicable for specific isomers)

The applicability of chiral analysis for the determination of enantiomeric purity is contingent on the presence of a stereocenter within a molecule, which leads to the existence of non-superimposable mirror images known as enantiomers. In the case of the specific chemical compound 9,11-tetradecadien-1-ol, (Z,E)-, an examination of its molecular structure reveals the absence of any chiral centers.

The structure of (9Z,11E)-tetradeca-9,11-dien-1-ol is as follows:

All the carbon atoms in the chain are either sp² hybridized (part of the double bonds) or sp³ hybridized. None of the sp³ hybridized carbon atoms are bonded to four different substituent groups. Consequently, the molecule is achiral and does not exist as a pair of enantiomers. Therefore, chiral analysis for the determination of enantiomeric purity is not applicable to 9,11-tetradecadien-1-ol, (Z,E)-.

While many insect pheromones are chiral compounds, where often only one enantiomer is biologically active, this is not the case for all such semiochemicals. wikipedia.orgnih.gov The specificity of the biological activity of 9,11-tetradecadien-1-ol and its related isomers is determined by their geometric isomerism (E/Z configuration at the double bonds) rather than enantiomerism.

Structure Activity Relationship Sar Studies of 9,11 Tetradecadien 1 Ol Derivatives

Investigation of Double Bond Position and Configuration on Biological Activity

The location and geometry of the double bonds within the tetradecadien-1-ol chain are paramount to its biological function. Even subtle shifts in the double bond position or changes in their cis/trans (Z/E) configuration can dramatically alter or eliminate the molecule's pheromonal activity.

Research comparing (Z,E)-9,11-tetradecadien-1-ol with its isomers, such as (Z,E)-9,12-tetradecadien-1-ol, reveals the high specificity of insect olfactory systems. While both are tetradecadien-1-ol derivatives, the shift of the second double bond from the 11th to the 12th position results in a compound that can act as a primary pheromone component for different species or as an inhibitor for others.

For instance, (Z,E)-9,12-tetradecadien-1-ol is a major sex pheromone component for the moth Euzophera pyriella. researchgate.net In contrast, for species that use (Z,E)-9,11-tetradecadien-1-ol, the presence of the 9,12-isomer can interfere with mate recognition. A study on Plodia interpunctella and Cadra cautella demonstrated that (Z,E)-9,12-tetradecadien-1-ol, released by P. interpunctella females, inhibits the sex pheromone response of C. cautella males, which respond to the corresponding acetate (B1210297). oup.comsci-hub.st This illustrates a mechanism for reproductive isolation between closely related species.

The geometric configuration of the double bonds is also critical. The (Z,E) configuration of 9,11-tetradecadien-1-ol (B3434006) is essential for its activity in many species. Other geometric isomers, such as (E,E), (Z,Z), or (E,Z), often exhibit significantly reduced or no biological activity. This specificity is a hallmark of pheromone communication systems.

Table 1: Comparative Biological Activity of Tetradecadien-1-ol Isomers

| Compound | Isomer Type | Target Species | Observed Biological Activity |

| (Z,E)-9,11-Tetradecadien-1-ol | Positional/Geometric | Spodoptera spp. (e.g., Cotton Leafworm) | Component of sex pheromone. prayoglife.com |

| (Z,E)-9,12-Tetradecadien-1-ol | Positional | Euzophera pyriella | Major sex pheromone component. researchgate.net |

| (Z,E)-9,12-Tetradecadien-1-ol | Positional | Cadra cautella | Inhibits male response to sex pheromone. oup.comsci-hub.st |

| (Z,Z)-9,11-Tetradecadien-1-ol Acetate | Geometric | Spodoptera littoralis | Component of sex pheromone blend. |

| (E,E)-8,10-Dodecadien-1-ol | Positional/Geometric | Tortricid moths | Attractant for some species, but generally less specific than acetates. nih.gov |

Functional Group Effects on Pheromonal Potency and Specificity (e.g., Alcohol vs. Acetate)

The functional group at the end of the hydrocarbon chain—typically an alcohol, acetate, or aldehyde—is a key determinant of a pheromone's identity and potency. The conversion of the terminal alcohol group in (Z,E)-9,11-tetradecadien-1-ol to an acetate, forming (Z,E)-9,11-tetradecadienyl acetate, can lead to a compound with a distinct biological role. nist.gov

In many lepidopteran species, the alcohol and its corresponding acetate serve different functions within the pheromone blend. One may act as the primary attractant, while the other serves as a synergist or an inhibitor. For example, in some tortricid moths, acetate isomers are discriminated with greater precision by males than the analogous alcohols. nih.gov This suggests that the acetate functional group can contribute to a higher degree of signal specificity. nih.gov The steric and electronic properties of the acetate group compared to the alcohol group likely influence how the molecule interacts with receptor proteins in the insect's antenna.

The enzymatic conversion of the alcohol to an acetate is a critical step in the biosynthesis of many pheromones. nih.gov The presence and activity of specific acetyltransferases in the pheromone gland determine the final ratio of alcohol to acetate, which is often crucial for an effective signal.

Table 2: Effect of Functional Group on Pheromonal Activity

| Compound | Functional Group | Target Species | Role in Pheromone Communication |

| (Z,E)-9,11-Tetradecadien-1-ol | Alcohol | Spodoptera spp. | Pheromone component or precursor. prayoglife.com |

| (Z,E)-9,11-Tetradecadienyl Acetate | Acetate | Spodoptera littoralis | Major sex pheromone component. prayoglife.com |

| (Z,E)-9,12-Tetradecadien-1-ol | Alcohol | Euzophera pyriella | Major sex pheromone component. researchgate.net |

| (Z,E)-9,12-Tetradecadienyl Acetate | Acetate | Plodia interpunctella, Spodoptera exigua | Major sex pheromone component. nih.govepa.gov |

| (Z)-9-Tetradecen-1-ol | Alcohol | Hypsipyla robusta | Essential component of the sex pheromone blend. researchgate.net |

| (Z)-9-Tetradecenyl Acetate | Acetate | Hypsipyla robusta | Component of the sex pheromone blend. researchgate.net |

Molecular Modeling and Computational Chemistry Approaches to Receptor Binding

To understand the structural basis of pheromone perception at a molecular level, researchers employ molecular modeling and computational chemistry. These techniques are used to predict how pheromone molecules like (Z,E)-9,11-tetradecadien-1-ol interact with their specific receptor proteins, which are located on the dendrites of olfactory neurons in the insect's antennae.

By creating three-dimensional models of the pheromone-binding pocket of these receptors, scientists can simulate the docking of different isomers and analogues. These simulations help to identify the key amino acid residues and the types of molecular interactions (e.g., hydrophobic interactions, hydrogen bonding) that are critical for the binding and activation of the receptor. This approach can explain why, for example, the (Z,E) configuration is preferred over other geometric isomers and why a shift in the double bond position reduces or abolishes activity.

Computational studies can also help in defining a "pharmacophore," which is the essential three-dimensional arrangement of atoms or functional groups required for biological activity. For related compounds, such as dihydropyridine (B1217469) derivatives, molecular modeling has been used to define common pharmacophore elements and establish relationships between molecular properties like hydrophobicity and receptor affinity. nih.gov While specific models for the (Z,E)-9,11-tetradecadien-1-ol receptor are still under development for many species, these computational approaches are becoming increasingly powerful tools in pheromone research.

Development of Pheromone Analogues with Modified Biological Profiles

The insights gained from SAR studies and molecular modeling are instrumental in the development of synthetic pheromone analogues. These are molecules that are structurally similar to the natural pheromone but have been modified to alter their biological or physical properties. The goal of developing such analogues can be multifaceted:

To create more potent attractants: By optimizing the fit of the molecule to the receptor, it may be possible to design an analogue that elicits a stronger behavioral response than the natural pheromone.

To develop antagonists or inhibitors: Analogues that bind to the receptor without activating it can act as antagonists, blocking the response to the natural pheromone. These can be used in mating disruption strategies for pest control.

To improve stability and persistence: Natural pheromones can be volatile and susceptible to degradation in the environment. Modifying the structure can lead to analogues with greater stability, making them more effective for use in monitoring traps or mating disruption dispensers.

To probe the receptor binding site: Synthesizing a series of analogues with systematic structural changes and testing their activity provides valuable data for refining models of the pheromone-receptor interaction.

The synthesis of various isomers and related compounds, such as those with different chain lengths or altered double bond positions, is a key part of this process. mdpi.comresearchgate.netmdpi.com For example, the development of analogues for the pheromones of Spodoptera frugiperda has been an area of active research, involving the synthesis of a range of acetates and dienyl acetates. nyxxb.cn These synthetic efforts, guided by SAR principles, are essential for advancing our understanding of chemical communication in insects and for developing innovative and environmentally benign pest management tools.

Future Research Directions and Emerging Applications

Biocatalytic Production of (Z,E)-9,11-Tetradecadien-1-ol and Analogues

The chemical synthesis of insect pheromones, while effective, can be costly and generate hazardous byproducts. nih.gov A greener and potentially more cost-effective alternative lies in biocatalytic production. Researchers are exploring the use of genetically engineered microorganisms and plants to produce (Z,E)-9,11-tetradecadien-1-ol and its analogues.

One promising approach involves the use of engineered yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, as microbial factories. lu.sefrontiersin.org These yeasts can be genetically modified to express the necessary biosynthetic enzymes from insects, such as desaturases and fatty acyl reductases (FARs), which are crucial for producing the specific double bond configurations and alcohol functional groups of the pheromone. lu.sefrontiersin.org For instance, research has demonstrated the successful production of other moth pheromones like (Z)-11-hexadecenol and (Z)-9-tetradecenol in engineered Yarrowia lipolytica. lu.se The biosynthetic pathway for (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA), a major pheromone component for various pest species including Spodoptera, has also been successfully reconstructed in yeast. nih.govresearchgate.net This process involves expressing a suite of genes, including a Z9 desaturase, an E12 fatty acyl desaturase, a fatty acyl reductase, and an acetyltransferase. researchgate.net

Another innovative strategy is the development of "plant factories." nih.gov Scientists have successfully engineered plants, such as Nicotiana benthamiana and the oilseed crop Camelina sativa, to produce moth sex pheromone precursors. nih.govunl.edu By introducing genes from insects and other organisms that guide the biosynthesis of the desired compounds, these plants can accumulate significant quantities of pheromone precursors in their seed oil. unl.edu The precursors can then be isolated and converted into the final pheromone product. unl.edu This method offers a scalable and sustainable production platform, potentially reducing the reliance on traditional chemical synthesis. nih.govunl.edu For example, genetically modified Camelina sativa has been used to produce (Z)-11-hexadecenoic acid, a precursor for the sex pheromones of several moth species. unl.edu

Future research in this area will likely focus on optimizing enzyme efficiency, increasing production yields in both microbial and plant systems, and expanding the range of pheromone analogues that can be produced biocatalytically.

Development of Advanced Delivery Systems for Pheromone Disruption

The efficacy of pheromone-based mating disruption heavily relies on the controlled and sustained release of the active compound into the environment. nih.gov Consequently, the development of advanced delivery systems is a critical area of research. The ideal dispenser should release the pheromone at a constant rate, be biodegradable, mechanically applicable, and economically viable. nih.gov

Current research is focused on creating novel formulations that can be easily applied and provide long-lasting pheromone release. One such development is the use of paraffin (B1166041) wax and aqueous paraffin emulsions. nih.gov These formulations can be sprayed directly onto crops, where they adhere to bark and foliage. nih.gov The pheromone is released at a constant, zero-order rate for extended periods, often exceeding 100 days in laboratory settings. nih.gov The inclusion of volatility suppressants like soy oil and vitamin E helps to modulate the release rate. nih.gov

Beyond emulsions, researchers are investigating other controlled-release technologies. While not specific to (Z,E)-9,11-tetradecadien-1-ol, the principles are broadly applicable. These technologies are crucial for the successful implementation of mating disruption in large-scale agricultural settings. taylorfrancis.com The goal is to design formulations that can be applied using standard agricultural equipment, minimizing labor costs and logistical challenges. nih.gov

Future work will likely involve the exploration of new biodegradable polymers, microencapsulation techniques, and nano-formulations to further enhance the stability and release kinetics of pheromones like (Z,E)-9,11-tetradecadien-1-ol.

Genomic and Proteomic Studies of Pheromone Biosynthesis and Reception Pathways

A deep understanding of the molecular mechanisms underlying pheromone production and perception is fundamental to developing novel and highly specific pest control strategies. mdpi.com Advances in genomics and proteomics have enabled researchers to identify and characterize the genes and proteins involved in these complex pathways in various moth species, including those in the Spodoptera genus.

Genome-wide studies of Spodoptera frugiperda (the fall armyworm) have identified numerous candidate genes involved in sex pheromone biosynthesis. mdpi.comnih.gov These include genes encoding for acetyl-CoA carboxylase (ACC), fatty acid synthases (FASs), desaturases (DESs), fatty acyl-CoA reductases (FARs), and acetyl-CoA acetyltransferases (ACTs). mdpi.comnih.gov Transcriptomic analyses have revealed that many of these genes are highly expressed in the female's pheromone gland, indicating their crucial role in producing the species-specific pheromone blend. mdpi.comnih.gov For instance, in S. frugiperda, 22 candidate genes showed significantly higher expression in the pheromone glands. mdpi.comnih.gov Similarly, in Spodoptera litura, several desaturase and fatty acyl reductase genes with biased expression in the pheromone gland have been identified. nih.gov

On the reception side, studies are focusing on odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) that are responsible for detecting pheromones in the male antennae. mdpi.comnih.gov In S. frugiperda, specific OBPs have been identified that show binding affinities for the female sex pheromones. nih.gov Understanding the structure and function of these proteins can provide targets for developing inhibitors that disrupt pheromone perception. nih.gov

Furthermore, the use of techniques like CRISPR/Cas9 gene editing is allowing scientists to functionally validate the roles of specific genes in pheromone biosynthesis and mating behavior. researchgate.netnih.gov Editing key genes, such as those for desaturases or the pheromone biosynthesis activating neuropeptide (PBAN), has been shown to disrupt mating in S. frugiperda. researchgate.netnih.gov

Future research will continue to unravel the intricate genetic and protein networks governing pheromone communication, paving the way for the development of targeted genetic control methods and novel behavioral disruptants.

Integration of Pheromone Technology with Other IPM Tactics

Pheromones like (Z,E)-9,11-tetradecadien-1-ol are most effective when used as part of a comprehensive Integrated Pest Management (IPM) program. nih.govcabidigitallibrary.org IPM strategies aim to combine multiple control methods to achieve long-term, sustainable pest suppression while minimizing economic and environmental impacts.

Pheromone traps also play a crucial role in IPM by providing a sensitive tool for monitoring pest populations. taylorfrancis.com This allows for the timely application of control measures when pest numbers exceed established damage thresholds. cabidigitallibrary.org The integration of pheromone-based mating disruption can also enhance the efficacy of biological control by preserving populations of natural enemies that would otherwise be harmed by conventional insecticides. uaviq.com

Future research will focus on optimizing the integration of pheromone technology with other emerging pest control methods, such as the use of herbivore-induced plant volatiles (HIPVs) that can repel or attract pests, and the development of resistant crop varieties. saulibrary.edu.bdmdpi.com The goal is to create synergistic combinations of tactics that provide robust and resilient pest management solutions.

Climate Change Impacts on Pheromone Ecology and Pest Management Strategies